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Introduction

Accurate quantification of double-stranded DNA (dsDNA) is a critical step in a multitude of
molecular biology workflows, including next-generation sequencing (NGS), PCR, cloning, and
transfection. The Quant-iT™ PicoGreen® dsDNA Assay Kit offers an ultra-sensitive and
selective method for measuring dsDNA, even in the presence of common contaminants such
as single-stranded DNA (ssDNA), RNA, and proteins that can interfere with traditional
absorbance-based methods like A260 readings.[1][2][3] This application note provides a
detailed protocol for preparing a reliable DNA standard curve using the PicoGreen reagent,
ensuring accurate and reproducible quantification of your DNA samples.

The PicoGreen reagent is a fluorescent dye that exhibits a significant increase in fluorescence
quantum yield upon binding to dsDNA.[4][5][6] This fluorescence enhancement is directly
proportional to the amount of dsDNA present, allowing for precise quantification over a broad
range of concentrations, typically from a few picograms to one microgram of dsDNA.[1][7][8]

Materials and Reagents

e Quant-iT™ PicoGreen® dsDNA Assay Kit (e.g., Thermo Fisher Scientific, Cat. No. P7589 or
P11496), which includes:

o PicoGreen® Reagent (Component A)
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o 20X TE Buffer (Component B)

o Lambda DNA Standard (Component C)

Nuclease-free water
Black, flat-bottom 96-well microplate[4][9]

Fluorescence microplate reader with excitation and emission filters for ~480 nm and ~520
nm, respectively[7][10][11]

Calibrated single-channel and multi-channel pipettes
Nuclease-free pipette tips

Nuclease-free microcentrifuge tubes

Vortex mixer

Foil or dark container to protect the PicoGreen® reagent from light[9][12]

Experimental Protocols

Reagent Preparation
3.1.1. 1X TE Buffer Preparation

Thaw the 20X TE Buffer (Component B) at room temperature.

Prepare a 1X TE working solution by diluting the 20X TE buffer 20-fold with nuclease-free
water.[7][8] For example, to prepare 20 mL of 1X TE, mix 1 mL of 20X TE with 19 mL of
nuclease-free water.

This 1X TE buffer will be used for diluting the DNA standards and the PicoGreen® reagent.

3.1.2. PicoGreen® Working Solution Preparation

Allow the PicoGreen® Reagent (Component A) to equilibrate to room temperature before
opening the vial.[7][13]
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e Prepare a 200-fold dilution of the PicoGreen® reagent in 1X TE buffer.[2][7] For example, to
prepare 10 mL of the working solution (sufficient for one 96-well plate), add 50 pL of
PicoGreen® reagent to 9.95 mL of 1X TE buffer in a plastic tube.

o Crucially, protect the PicoGreen® working solution from light by wrapping the tube in foil or
placing it in a dark container, as the reagent is light-sensitive.[9][12][14]

o Use the PicoGreen® working solution within a few hours of preparation for best results.[1][2]

DNA Standard Curve Preparation

This protocol describes the preparation of a high-range standard curve. For lower
concentrations, a low-range standard curve can be prepared by further diluting the DNA stock.

[7]
e Prepare a 2 pug/mL DNA Stock Solution:

o The Lambda DNA standard (Component C) is typically provided at a concentration of 100
pg/mL.

o To prepare a 2 ug/mL working stock, dilute the 100 pg/mL Lambda DNA standard 50-fold
in 1X TE buffer. For instance, add 10 uL of the 100 pg/mL DNA standard to 490 pL of 1X
TE buffer. Mix gently but thoroughly.[7]

o Prepare Serial Dilutions for the Standard Curve:

o In a 96-well plate, prepare the DNA standards by serial dilution of the 2 pug/mL DNA stock
solution as described in Table 1. It is recommended to prepare each standard in duplicate
or triplicate.[8]

Assay Procedure

e Sample Preparation:
o Add 2-5 pL of your unknown DNA samples to separate wells of the 96-well plate.[4]

o Add 1X TE buffer to each well containing an unknown sample to bring the total volume to
100 pL.
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» Adding PicoGreen® Reagent:

o Add 100 pL of the diluted PicoGreen® working solution to each well containing standards
and unknown DNA samples.[4][12] The final volume in each well will be 200 pL.

o Mix the contents of the wells by pipetting up and down several times.[4][12]
e Incubation:

o Incubate the plate at room temperature for 2-5 minutes, protected from light.[1][7][12]

Measurement and Data Analysis

e Fluorescence Measurement:

o Measure the fluorescence of each well using a microplate reader with excitation at ~480
nm and emission at ~520 nm.[7]

o Data Analysis:

o Subtract the average fluorescence of the blank (0 ng/mL DNA) from the fluorescence
readings of all standards and unknown samples.[8]

o Plot the background-subtracted fluorescence values of the DNA standards against their
corresponding concentrations (in ng/mL).

o Perform a linear regression analysis to obtain the equation of the line (y = mx + ¢) and the
R2 value. The R? value should be > 0.99 for an accurate standard curve.

o Use the equation of the line to calculate the concentration of your unknown DNA samples
based on their background-subtracted fluorescence readings.[15]

Data Presentation

Table 1: Preparation of DNA Standard Curve (High Range)
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Final DNA
Volume of 2 pyg/imL  Volume of 1X TE .
Standard Concentration
DNA Stock (pL) Buffer (uL)
(ng/mL)
1 100 0 2000
2 50 50 1000
3 25 75 500
4 12.5 87.5 250
5 5 95 100
6 2.5 97.5 50
7 1 99 20
8 (Blank) 0 100 0
Table 2: Example Data and Calculation
Background Calculated
Average .
Sample Subtracted Concentration
Fluorescence
Fluorescence (ng/mL)
Standard 1 25000 24900 2000
Standard 2 12600 12500 1000
Blank 100 0 0
Calculated from
Unknown 1 8500 8400
standard curve
Calculated from
Unknown 2 15300 15200
standard curve
Mandatory Visualization
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1. Reagent & Standard Preparation 2. Assay Setup 3. Data Acquisition & Analysis

Click to download full resolution via product page

Caption: Workflow for DNA quantification using PicoGreen.

Troubleshooting
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Issue

Possible Cause(s)

Suggested Solution(s)

Low R2 value for standard

curve

Pipetting errors during serial

dilution.

Use calibrated pipettes and
fresh tips for each dilution.

Prepare standards carefully.

Contaminated TE buffer or
DNA standard.

Use nuclease-free water and
reagents. Prepare fresh

dilutions.

PicoGreen reagent degraded.

Protect the reagent from light.
Prepare the working solution

fresh each time.

High background fluorescence

Contaminated TE buffer or

water.

Use high-purity, nuclease-free

water and TE buffer.

Autofluorescence from the

microplate.

Use black, opaque microplates
designed for fluorescence

assays.

Fluorescence signal is too low

DNA concentration is below

the detection limit.

Concentrate the sample or use
a low-range standard curve

protocol.[7]

Incorrect filter settings on the

plate reader.

Ensure the excitation and
emission wavelengths are set
correctly (~480 nm and ~520

nm).

Fluorescence signal is

saturated

DNA concentration is too high.

Dilute the unknown samples

and re-run the assay.

Incorrect gain setting on the

plate reader.

Adjust the gain setting to avoid

saturation of the detector.[13]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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